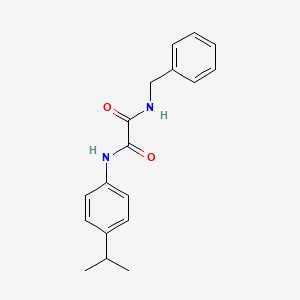![molecular formula C16H17ClO3 B5174065 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals, and since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes.
作用机制
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 acts as a competitive antagonist at the β2-adrenergic receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in the activity of the β2-adrenergic receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking the activity of the receptor, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 can inhibit these processes. For example, it has been shown to reduce airway hyperresponsiveness in animal models of asthma, and to decrease blood pressure in hypertensive animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 in scientific research is its high selectivity for the β2-adrenergic receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other adrenergic receptor subtypes. However, one limitation of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which can make it less effective in certain experimental settings.
未来方向
There are several potential future directions for research involving 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer progression and metastasis, as recent studies have suggested that this receptor may play a role in promoting tumor growth and invasion. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists, which could be used to treat a variety of conditions, including asthma, hypertension, and heart failure. Finally, further research is needed to fully understand the downstream signaling pathways that are affected by β2-adrenergic receptor blockade, and how these pathways contribute to the physiological effects of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.
合成方法
The synthesis of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 involves several steps, starting with the reaction of 3-(4-methoxyphenoxy)propylamine with 1-chloro-3-nitrobenzene in the presence of a base to form the corresponding nitro intermediate. This intermediate is then reduced to the amine using a reducing agent, followed by a reaction with 4-chlorobenzyl chloride to form the final product, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.
科学研究应用
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is primarily used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. It has been shown to be a highly selective antagonist for the β2-adrenergic receptor, with little or no activity at other adrenergic receptor subtypes.
属性
IUPAC Name |
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-4-13(17)12-16/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWRWYLAQARZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)
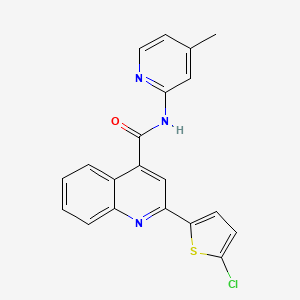
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)
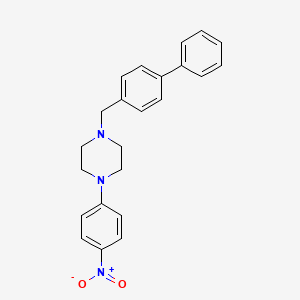
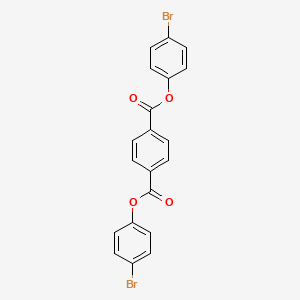
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)


![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
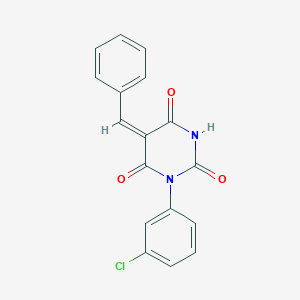
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
